molecular formula C8H6F4N2O B12866728 3-Fluoro-4-(trifluoromethyl)phenylurea

3-Fluoro-4-(trifluoromethyl)phenylurea

Cat. No.: B12866728
M. Wt: 222.14 g/mol
InChI Key: CRRUSBWUHITQKR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)phenylurea is an organic compound with the molecular formula C8H6F4N2O It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(trifluoromethyl)phenylurea typically involves the reaction of 3-fluoro-4-(trifluoromethyl)aniline with an isocyanate or a urea derivative. One common method is the reaction of 3-fluoro-4-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield the desired urea derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)phenylurea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Fluoro-4-(trifluoromethyl)phenylurea include:

  • 3-Fluoro-4-(trifluoromethyl)benzyl bromide
  • 3-Fluoro-4-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)phenylurea

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of fluorine and trifluoromethyl groups attached to the phenyl ring, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

[3-fluoro-4-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C8H6F4N2O/c9-6-3-4(14-7(13)15)1-2-5(6)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

CRRUSBWUHITQKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N)F)C(F)(F)F

Origin of Product

United States

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